1-(4-Fluoro-3-nitrobenzyl)piperidine
Overview
Description
1-(4-Fluoro-3-nitrobenzyl)piperidine is an organic compound with the molecular formula C12H15FN2O2 It is characterized by the presence of a piperidine ring substituted with a 4-fluoro-3-nitrobenzyl group
Preparation Methods
The synthesis of 1-(4-Fluoro-3-nitrobenzyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-nitrobenzyl chloride and piperidine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-fluoro-3-nitrobenzyl chloride is reacted with piperidine in an appropriate solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(4-Fluoro-3-nitrobenzyl)piperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide.
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Scientific Research Applications
1-(4-Fluoro-3-nitrobenzyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Chemical Biology: The compound is utilized in the study of biological pathways and mechanisms, especially those involving neurotransmitter systems.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-nitrobenzyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes in the central nervous system, modulating their activity. The presence of the fluoro and nitro groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
1-(4-Fluoro-3-nitrobenzyl)piperidine can be compared with other similar compounds such as:
1-(4-Fluorobenzyl)piperidine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(3-Fluoro-4-nitrobenzyl)piperidine: Positional isomer with the nitro group at a different position, potentially leading to variations in its chemical and biological properties.
1-(4-Chloro-3-nitrobenzyl)piperidine: Contains a chloro group instead of a fluoro group, which can affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[(4-fluoro-3-nitrophenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-11-5-4-10(8-12(11)15(16)17)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCAALVDGZDACW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619717 | |
Record name | 1-[(4-Fluoro-3-nitrophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
509093-74-7 | |
Record name | 1-[(4-Fluoro-3-nitrophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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